molecular formula C14H17ClO4 B8598076 Diethyl 2-[(3-chlorophenyl)methyl]propanedioate

Diethyl 2-[(3-chlorophenyl)methyl]propanedioate

Cat. No.: B8598076
M. Wt: 284.73 g/mol
InChI Key: RERFDJMHTCWENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobenzyl group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-chlorobenzylmalonate typically involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 3-chlorobenzyl chloride to yield diethyl 3-chlorobenzylmalonate .

Industrial Production Methods

Industrial production of diethyl 3-chlorobenzylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(3-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium ethoxide in ethanol: Used for the initial alkylation reaction.

    Hydrochloric acid or sodium hydroxide: Employed for hydrolysis of the ester groups.

    Heat: Applied for decarboxylation reactions.

Major Products Formed

    Substituted malonic acid derivatives: Formed through hydrolysis.

    Substituted monocarboxylic acids: Formed through decarboxylation.

Scientific Research Applications

Diethyl 2-[(3-chlorophenyl)methyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-chlorobenzylmalonate involves its reactivity as a malonic ester The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution and addition reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

diethyl 2-[(3-chlorophenyl)methyl]propanedioate

InChI

InChI=1S/C14H17ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

RERFDJMHTCWENE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OCC

Origin of Product

United States

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